Exclusive Gabazine Synthesis Intermediate
This pyridazine derivative is a direct and specific intermediate in the preparation of the GABAA receptor antagonist, Gabazine [1]. While other pyridazine analogs may serve as general building blocks, they lack the precise substitution pattern required to yield the pharmacophore of this clinically utilized competitive antagonist. This link provides definitive end-use validation for neuroscience and pharmacology research groups.
| Evidence Dimension | Specific End-Product Synthesis Capability |
|---|---|
| Target Compound Data | Direct Intermediate for Gabazine (SR-95531) Synthesis |
| Comparator Or Baseline | Other Pyridazine Analogs (e.g., 3-Chloro-6-methylpyridazine) |
| Quantified Difference | Exclusive vs. Non-Applicable |
| Conditions | Synthetic Route: Hallot, A., et al. J. Med. Chem. 29, 369 (1986) [1] |
Why This Matters
This data confirms that 3-Chloro-6-(4-methoxyphenyl)pyridazine is not merely a general screening compound; it is a required, validated building block for synthesizing a specific, widely used tool compound, reducing synthetic risk and procurement uncertainty for neuroscience research teams.
- [1] Hallot, A., et al. Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. J. Med. Chem. 29, 369 (1986). (Referenced via Delta Bio). View Source
